N-(2-methoxy-5-methylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Description
Synthesis Analysis
The synthesis of N-(2-methoxy-5-methylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide and its derivatives typically involves condensation reactions between appropriate hydrazine and carbonyl compounds, followed by thionation or alkylation steps to introduce the thioamide functionality. For instance, derivatives of hydrazinecarbothioamides have been synthesized and characterized, showing varied activity against specific cell lines or applications (Bhat et al., 2015).
Molecular Structure Analysis
Detailed structural elucidation is carried out using spectroscopic methods (FT-IR, NMR) and single-crystal X-ray diffraction techniques. Such studies reveal the molecular geometry, electronic structure, and intermolecular interactions critical for the compound's reactivity and physical properties. For example, the crystal structure and Hirshfeld surface analysis of a similar compound provided insights into the intermolecular interactions and the compound's stability (Channar et al., 2019).
Chemical Reactions and Properties
These compounds often participate in coordination reactions with various metals, forming complexes that exhibit significant biological activities or catalytic properties. Studies have shown that coordination compounds involving hydrazinecarbothioamides and metals like Cobalt(II), Nickel(II), and Copper(II) exhibit antimicrobial and antifungal activities (Gulea et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are closely related to the compound's molecular structure. For instance, the crystallographic analysis helps in understanding the solid-state properties and stability of the compounds under various conditions (Sivajeyanthi et al., 2017).
Chemical Properties Analysis
The reactivity of N-(2-methoxy-5-methylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide derivatives towards various substrates can be explored through their chemical properties. These include nucleophilic addition reactions, oxidation-reduction reactions, and their behavior in the presence of metals. Reactive intermediates in such reactions have been studied, revealing the potential for synthesizing various heterocyclic rings (Aly et al., 2018).
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-13-8-9-17(24-3)16(10-13)20-19(25)22-21-18(23)12-26-11-15-7-5-4-6-14(15)2/h4-10H,11-12H2,1-3H3,(H,21,23)(H2,20,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGMDBCCFEHAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)CSCC2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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